Methyl 3-(4-fluorophenyl)but-2-enoate
Overview
Description
Methyl 3-(4-fluorophenyl)but-2-enoate is an organic compound with the molecular formula C11H11FO2 It is a derivative of butenoic acid, where the hydrogen atom at the third position is replaced by a 4-fluorophenyl group, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-fluorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-fluorophenyl)but-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a suitable butenoate precursor in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(4-fluorophenyl)but-2-enoic acid or 3-(4-fluorophenyl)butan-2-one.
Reduction: 3-(4-fluorophenyl)but-2-en-1-ol.
Substitution: 4-nitro-3-(4-fluorophenyl)but-2-enoate or 4-bromo-3-(4-fluorophenyl)but-2-enoate.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways involving fluorinated aromatic compounds.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties due to the presence of the fluorophenyl group.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)but-2-enoate
- Methyl 3-(4-bromophenyl)but-2-enoate
- Methyl 3-(4-methylphenyl)but-2-enoate
Uniqueness
Methyl 3-(4-fluorophenyl)but-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing lipophilicity, and improving binding interactions with biological targets. These characteristics make it a valuable compound in the development of pharmaceuticals and other advanced materials .
Properties
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)but-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGRAWNPUCVSX-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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